![molecular formula C17H16O4 B1454022 5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid CAS No. 1094702-67-6](/img/structure/B1454022.png)
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Overview
Description
The compound “5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid” is an organic compound . The IUPAC name for this compound is 5-(dibenzo[b,d]furan-2-yloxy)pentanoic acid . The CAS Number is 1094702-67-6 .
Molecular Structure Analysis
The molecular formula of this compound is C17H16O4 . The molecular weight is 284.31 . The InChI code is 1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19) .Physical And Chemical Properties Analysis
The compound appears as a powder . The storage temperature is room temperature .Scientific Research Applications
Synthetic Methodologies
A transition metal-free synthesis of tricyclic 7-oxa-2-azatricyclo compounds, including homologs from renewable levulinic acid, offers an environmentally benign approach to similar complex structures (Jha, Naidu, & Abdelkhalik, 2013).
The Hantzsch synthesis method is used for forming oxygen-bridged heterocycles, applicable in creating related hexaen-4-yloxy pentanoic acid structures (Svetlik, Tureček, & Hanuš, 1988).
Structural and Conformational Studies
Crystal structure analysis of oxatricyclo[6.5.0.0^{2,7}]tridecane diol monomesylate reveals insights into molecule conformation and anti configurations with cis substitutions at ring junctions (Ianelli et al., 1996).
The thermal rearrangement of pentacyclo[6.5.0.0^{4,12}.0^{5,10}.0^{9,13}]trideca-2,6-diene to form “[2.2.1]triblattadiene” offers insights into the behavior of structurally similar compounds under thermal conditions (Marchand et al., 1995).
Medicinal Chemistry Applications
The development of stable agonists like PTPA for 5,6-epoxyeicosatrienoic acid, where the 5,6-epoxide is replaced with a 5-ether, demonstrates the potential for creating stable analogs of biologically active compounds (Yang et al., 2005).
Synthesis of new linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, is crucial in the development of novel pharmaceuticals and solid-phase synthesis technologies (Bleicher, Lutz, & Wuethrich, 2000).
Crystallography and Stereochemistry
The crystal structure of compounds like 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides valuable insights into molecular configurations and the applications of automated phasing procedures in structural chemistry (Fortier et al., 1979).
Understanding the stereochemistry of transposition reactions involving polycyclic methylenecyclobutanol derivatives aids in deciphering the complex molecular transformations and configurations relevant to compounds like 5-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid (Ianelli et al., 1994).
Safety And Hazards
The compound has been classified with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and handle the compound safely .
properties
IUPAC Name |
5-dibenzofuran-2-yloxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZPVAQDZJRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



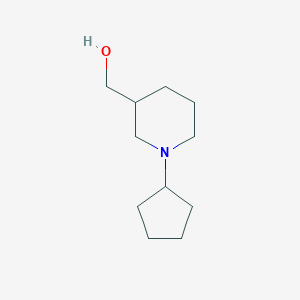
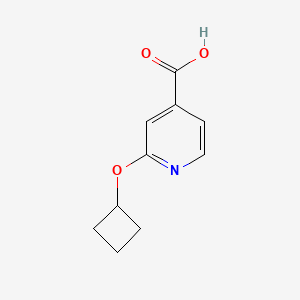
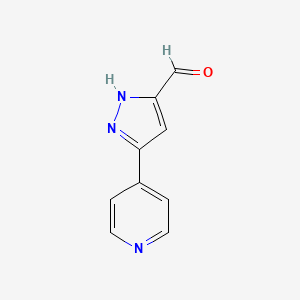
![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
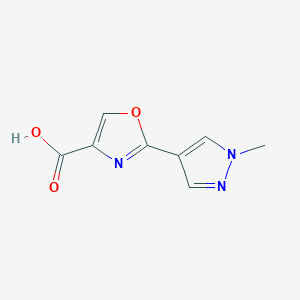
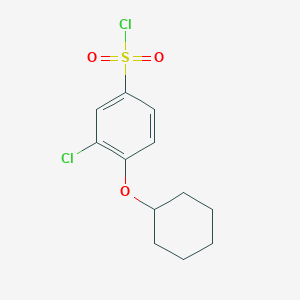
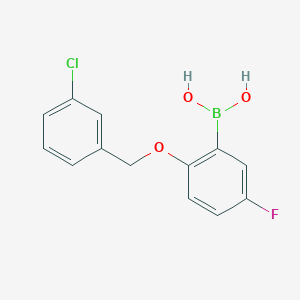
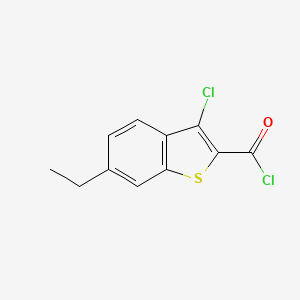
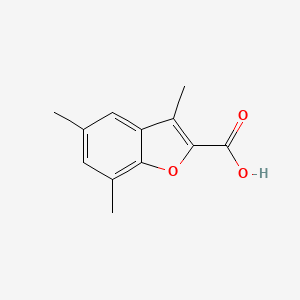
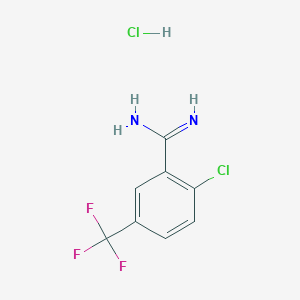
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)
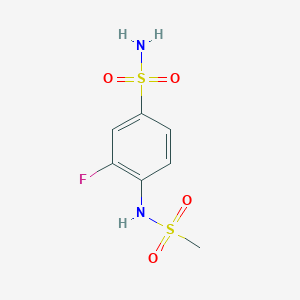
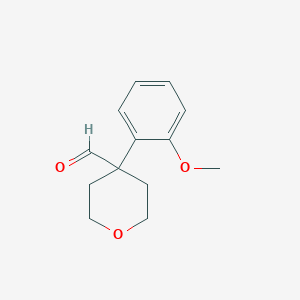
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)